molecular formula C9H8BrNO2 B1525229 1-Bromo-4-(2-nitroprop-1-enyl)benzene CAS No. 21892-60-4

1-Bromo-4-(2-nitroprop-1-enyl)benzene

Cat. No.: B1525229
CAS No.: 21892-60-4
M. Wt: 242.07 g/mol
InChI Key: YHCYQNXJXRRFFM-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-nitroprop-1-enyl)benzene, also known by its IUPAC name 1-bromo-4-[(1E)-2-nitro-1-propenyl]benzene , is a chemical compound with the molecular formula C9H8BrNO2 . It is a solid compound with a molecular weight of approximately 242.07 g/mol . The compound possesses a trans configuration , and its dihedral angle between the benzene ring and the mean plane of the double bond is approximately 7.31° .


Synthesis Analysis

The synthesis of this compound involves the condensation of 4-bromobenzaldehyde with nitroethane . This reaction leads to the formation of the title compound, which exhibits the specified trans configuration .


Physical and Chemical Properties Analysis

  • Purity : 97%

Safety and Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P284 (Wear respiratory protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention), P342+P311 (If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .

Properties

IUPAC Name

1-bromo-4-(2-nitroprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCYQNXJXRRFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696762
Record name 1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21892-60-4
Record name 1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 30.0 g (162 mmol) of 4-bromobenzaldehyde, 116 mL (1.6 mole) of nitroethane, and 37.5 g (486 mmol) of ammonium acetate in 200 mL of toluene was heated under a Dean and Stark trap for 18 hours. The mixture was then cooled to 80° C., 1 mL of concentrated sulfuric acid was added, and the mixture was stirred at 80° C. for 2 hours. The mixture was then cooled to ambient temperature and washed with 200 mL of brine. The organic layer was separated and the aqueous layer was extracted three times with 60 mL of diethyl ether. The combined organics were dried (MgSO4), filtered and coincentrated in vacuo. The residue was recrystallised from methanol to afford 18.7 g (47%) of the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(2-nitroprop-1-enyl)benzene
Customer
Q & A

Q1: What is the molecular structure of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene and how was it characterized?

A1: (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene is an organic compound with a trans configuration around its double bond. This means the bromine atom on the benzene ring and the nitro group on the propene group are on opposite sides of the double bond. []

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